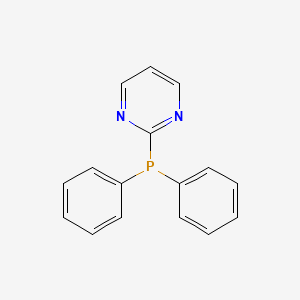
2-(Diphenylphosphino)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphino)pyrimidine is an organophosphorus compound that features a pyrimidine ring bonded to a diphenylphosphino group. This compound is known for its utility as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)pyrimidine can be synthesized through the reaction of 2-chloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:
2-chloropyrimidine+diphenylphosphineNaH, THFthis compound
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphino)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Coordination: It forms complexes with transition metals, acting as a ligand.
Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Coordination: Transition metals such as palladium, copper, and silver are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Coordination: Metal complexes such as [Cu2I2(PymPPh2)]n.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphino)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal complexes. It is particularly useful in catalysis and materials science.
Biology: Investigated for its potential in biological applications due to its ability to form stable complexes with metals.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials with unique photophysical properties, such as luminescent materials.
Wirkmechanismus
The mechanism by which 2-(Diphenylphosphino)pyrimidine exerts its effects is primarily through its ability to coordinate with metal centers. The nitrogen and phosphorus atoms in the compound act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic and photophysical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylphosphino)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Diphenylphosphinoethane: Contains an ethane backbone instead of a pyrimidine ring.
Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.
Uniqueness
2-(Diphenylphosphino)pyrimidine is unique due to its pyrimidine ring, which provides additional coordination sites compared to similar compounds. This allows for the formation of more complex and stable metal-ligand structures, making it particularly valuable in coordination chemistry and catalysis.
Eigenschaften
CAS-Nummer |
191788-74-6 |
|---|---|
Molekularformel |
C16H13N2P |
Molekulargewicht |
264.26 g/mol |
IUPAC-Name |
diphenyl(pyrimidin-2-yl)phosphane |
InChI |
InChI=1S/C16H13N2P/c1-3-8-14(9-4-1)19(15-10-5-2-6-11-15)16-17-12-7-13-18-16/h1-13H |
InChI-Schlüssel |
LUYZAZQPAQRVGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

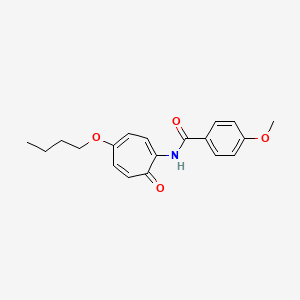
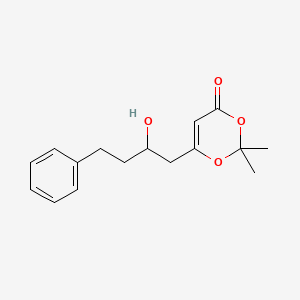
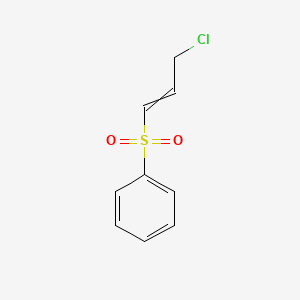
![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
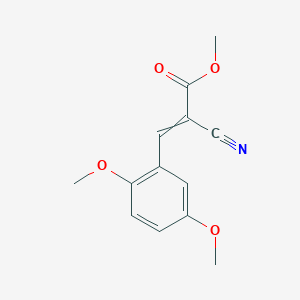

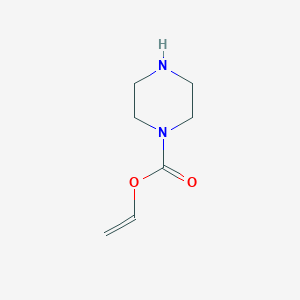
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
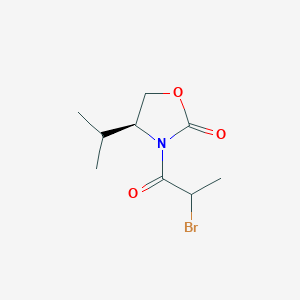
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
